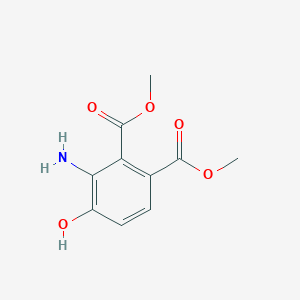

Dimethyl 3-amino-4-hydroxyphthalate

Vue d'ensemble

Description

Dimethyl 3-amino-4-hydroxyphthalate (DMHP) is a chemical compound that belongs to the class of phthalates. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. DMHP has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.

Applications De Recherche Scientifique

Synthesis and Chemical Transformations

- Synthesis of Bisphosphonic Acids : Dimethyl 3-amino-4-hydroxyphthalate is used in the synthesis of 2-amino-1-hydroxyethylene-1,1-bisphosphonic acid, achieved from N-phthaloylglycine via dimethyl 2-(N-phthaloylamino)acetylphosphonate (Griffiths et al., 1997).

- Catalyzed Synthesis of Hydroxyphthalates : IrCl3 or FeCl3-catalyzed synthesis of 3-hydroxyphthalates involves the use of dimethyl acetylenedicarboxylate, followed by ring-opening aromatization reaction to produce 3-aminophthalate derivative (Shinohara et al., 2011).

Environmental Analysis

- Detection in Water Samples : An indirect competitive enzyme-linked immunosorbent assay (ic-ELISA) was developed for the detection of dimethyl phthalate in environmental water samples, where Dimethyl 4-aminophthalate was used as a component in the assay (Zhang et al., 2011).

Photocatalysis and Environmental Remediation

- Photocatalytic Degradation : The degradation pathways of dimethyl phthalate in TiO2-UV-O2 and TiO2-UV-Fe(VI) systems were studied. Dimethyl 3-hydroxyphthalate was identified as a major intermediate product in these photocatalytic processes (Yuan et al., 2008).

Photodynamic Therapy

- Use in Cancer Treatment : Zinc phthalocyanine substituted with dimethyl 3-hydroxyphthalate derivatives showed potential in photodynamic therapy applications for cancer treatment, thanks to its high singlet oxygen quantum yield and other beneficial properties (Pişkin et al., 2020).

Biochemical Applications

- Amino Acid Derivatives : Amino acid and peptide derivatives of dimethyl 5-aminoisophthalate, a related compound, have been synthesized and tested as substrates for various proteinases, demonstrating the versatility of dimethyl phthalate derivatives in biochemical applications (Baggett et al., 1985).

Mécanisme D'action

Target of Action

Dimethyl 3-amino-4-hydroxyphthalate is a derivative of phthalates, which are dialkyl or alkyl/aryl esters of 1,2-benzenedicarboxylic acid . Phthalates are extensively used as additives to improve the workability of plastics

Mode of Action

It’s known that phthalates undergo degradation reactions, such as the fenton reaction, where pollutants are decomposed directly by hydroxyl radicals .

Biochemical Pathways

During the Fenton reaction, the primary step of the reaction is the attack of hydroxyl radicals on the aromatic ring to form a phthalate-OH adduct . This reaction leads to the formation of numerous transformation products such as hydroxylated phthalates . The hydroxylation reaction occurs at the aromatic ring of phthalates and yields mono- and dihydroxylated phthalates .

Result of Action

The result of the Fenton reaction is the formation of transformation products such as hydroxylated phthalates . For monohydroxylated phthalate, 3-hydroxy- and 4-hydroxydialkylphthalates are the main transformation products . In addition to hydroxylated derivatives, aliphatic chain degraded mono- and dihydroxylated phthalates were also detected .

Action Environment

The action of this compound is influenced by environmental factors. For instance, during the Fenton reaction, the N (iii) concentration, initial concentration of the phthalate, and pH values all strongly affect the oxidation efficiency of the phthalate .

Analyse Biochimique

Biochemical Properties

It is known that phthalates, the parent compounds of Dimethyl 3-amino-4-hydroxyphthalate, can be degraded by a variety of microorganisms under aerobic, anaerobic, and facultative conditions . The degradation of phthalates yields numerous transformation products such as hydroxylated phthalates . The hydroxylation reaction occurs at the aromatic ring of phthalates and yields mono- and dihydroxylated phthalates .

Cellular Effects

Related compounds such as 3-amino-4,4-dimethyl lithocholic acid derivatives have been shown to have potent anti-tumor effects against leukemia and lung cancer cells . These compounds act as selective activators of Src homology 2 domain-containing protein tyrosine phosphatase 1 (SHP1), a protein involved in the negative regulation of several signaling pathways that are responsible for pathological cell processes in cancers .

Molecular Mechanism

Related compounds such as 3-amino-4,4-dimethyl lithocholic acid derivatives have been shown to bind to a central allosteric pocket of SHP1 and stabilize its active conformation . This binding interaction results in the activation of SHP1, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

Related compounds such as dimethyl phthalate have been shown to undergo Fenton degradation, a process that involves the breakdown of the compound over time in the presence of hydrogen peroxide and iron (II) salts .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well-documented. Related compounds such as DMAE have been studied for their dosage effects. For instance, DMAE has been used at doses ranging from 250 mg to 1,200 mg per day in clinical trials, showing effectiveness when taken multiple times a day .

Metabolic Pathways

Related compounds such as phthalates are known to be degraded by a variety of microorganisms, resulting in numerous transformation products such as hydroxylated phthalates .

Transport and Distribution

Related compounds such as phthalates are known to be widely distributed in the environment due to their extensive use in various industries .

Subcellular Localization

Related compounds such as 3-amino-4,4-dimethyl lithocholic acid derivatives have been shown to bind to a central allosteric pocket of SHP1, suggesting that these compounds may localize to the regions of the cell where SHP1 is present .

Propriétés

IUPAC Name |

dimethyl 3-amino-4-hydroxybenzene-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-15-9(13)5-3-4-6(12)8(11)7(5)10(14)16-2/h3-4,12H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUOFWASQQBJPLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1)O)N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101334564 | |

| Record name | Dimethyl 3-amino-4-hydroxyphthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101334564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

142671-52-1 | |

| Record name | Dimethyl 3-amino-4-hydroxyphthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101334564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole](/img/structure/B2488090.png)

![2-(4-(3-chlorophenyl)piperazine-1-carbonyl)-7-methyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2488092.png)

![N'-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylpropane-1,3-diamine](/img/structure/B2488093.png)

![2,5-Dimethoxy-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzenesulfonamide](/img/structure/B2488102.png)

![4-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]-1H-pyrimidin-6-one](/img/structure/B2488104.png)

![N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(3-chloro-4-methylphenyl)oxalamide](/img/structure/B2488111.png)

![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2488112.png)